An In-depth Technical Guide to the Synthesis of 1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one
An In-depth Technical Guide to the Synthesis of 1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one
Abstract
This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for 1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one, a key heterocyclic scaffold with significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and a strong foundation in established chemical principles. The proposed synthesis is built upon a logical sequence of reactions, including nucleophilic aromatic substitution, nitro group reduction, cyclization to form the benzimidazolone core, and subsequent deprotection steps. Each stage is explained with a focus on the underlying chemical principles and practical experimental considerations to ensure reproducibility and high yield.
Introduction
The benzimidazolone moiety is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds. Its rigid, planar structure and hydrogen bonding capabilities allow for potent and selective interactions with various biological targets. When combined with a piperidine substituent, as in 1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one, the resulting molecule presents a versatile platform for further functionalization and exploration of structure-activity relationships (SAR). This guide delineates a strategic synthetic approach to this valuable compound, emphasizing efficiency, scalability, and control over each chemical transformation.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The core benzimidazolone ring can be disconnected at the N-C bond of the piperidine ring, leading to a protected piperidine precursor and a methylated aminophenyl intermediate. The benzimidazolone ring itself can be formed from an o-phenylenediamine derivative. This leads to a plausible forward synthesis starting from readily available commercial reagents.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Pathway
The proposed forward synthesis is a multi-step process that can be broadly divided into three key stages:
-
Synthesis of the methylated o-phenylenediamine precursor.
-
Formation of the benzimidazolone core.
-
Coupling with the piperidine moiety and deprotection.
Stage 1: Synthesis of N1-methylbenzene-1,2-diamine
This stage focuses on the preparation of the key intermediate, N1-methylbenzene-1,2-diamine, starting from 1-fluoro-2-nitrobenzene.
Step 1: Nucleophilic Aromatic Substitution with Methylamine
The synthesis commences with the nucleophilic aromatic substitution (SNAr) of a fluorine atom in 1-fluoro-2-nitrobenzene with methylamine. The electron-withdrawing nitro group activates the ortho-position for nucleophilic attack.
Reaction: 1-fluoro-2-nitrobenzene + CH₃NH₂ → N-methyl-2-nitroaniline
Experimental Protocol:
-
To a solution of 1-fluoro-2-nitrobenzene (1.0 eq) in a suitable solvent such as ethanol or DMF, add an excess of methylamine (e.g., a 40% aqueous solution, 3.0-5.0 eq).
-
The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by extraction with an organic solvent (e.g., ethyl acetate) after dilution with water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-methyl-2-nitroaniline.
Step 2: Reduction of the Nitro Group
The nitro group of N-methyl-2-nitroaniline is then reduced to an amine to afford N1-methylbenzene-1,2-diamine. Catalytic hydrogenation is a clean and efficient method for this transformation.
Reaction: N-methyl-2-nitroaniline + H₂ (cat. Pd/C) → N1-methylbenzene-1,2-diamine
Experimental Protocol:
-
N-methyl-2-nitroaniline (1.0 eq) is dissolved in a suitable solvent like ethanol or methanol.
-
A catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%) is added to the solution.
-
The reaction mixture is subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.
-
The reaction progress is monitored by TLC or LC-MS.
-
Once the reaction is complete, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to give N1-methylbenzene-1,2-diamine, which can often be used in the next step without further purification.
Stage 2: Formation of the Benzimidazolone Core
With the o-phenylenediamine in hand, the next stage is the construction of the benzimidazolone ring. This is typically achieved by reaction with a carbonylating agent.
Step 3: Cyclization with a Carbonylating Agent
N1-methylbenzene-1,2-diamine is cyclized to form 1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one. Common carbonylating agents for this purpose include phosgene, triphosgene, carbonyldiimidazole (CDI), or urea. The use of CDI is often preferred due to its safer handling properties compared to phosgene.
Reaction: N1-methylbenzene-1,2-diamine + Carbonyldiimidazole (CDI) → 1-Methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one
Experimental Protocol:
-
To a solution of N1-methylbenzene-1,2-diamine (1.0 eq) in an anhydrous aprotic solvent such as THF or DCM, add carbonyldiimidazole (CDI) (1.0-1.2 eq) portion-wise at room temperature.
-
The reaction mixture is stirred at room temperature for several hours to overnight.
-
The progress of the reaction is monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one.
Stage 3: Coupling with the Piperidine Moiety and Deprotection
The final stage involves the introduction of the piperidine substituent and the removal of any protecting groups. A common strategy is to use a protected form of 4-aminopiperidine, such as tert-butyl piperidin-4-ylcarbamate, to avoid side reactions. However, a more direct approach involves the N-arylation of the benzimidazolone with a protected 4-hydroxypiperidine followed by conversion to the amine, or a direct coupling. A plausible route involves a Buchwald-Hartwig amination or a similar cross-coupling reaction. For the purpose of this guide, we will outline a pathway involving the reaction of the benzimidazolone with a protected 4-halopiperidine followed by deprotection.
Step 4: N-Arylation with a Protected Piperidine
1-Methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one is reacted with an appropriately protected 4-halopiperidine, such as N-Boc-4-iodopiperidine, under basic conditions.
Reaction: 1-Methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one + N-Boc-4-iodopiperidine + Base → tert-butyl 4-(1-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-3-yl)piperidine-1-carboxylate
Experimental Protocol:
-
To a solution of 1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one (1.0 eq) in a polar aprotic solvent like DMF or DMSO, add a strong base such as sodium hydride (NaH) (1.1-1.5 eq) at 0 °C.
-
The mixture is stirred for a short period to allow for deprotonation.
-
N-Boc-4-iodopiperidine (1.0-1.2 eq) is then added, and the reaction mixture is stirred at room temperature or heated to facilitate the reaction.
-
The reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
Step 5: Deprotection of the Piperidine Nitrogen
The final step is the removal of the Boc protecting group from the piperidine nitrogen to yield the target molecule. This is typically achieved under acidic conditions.
Reaction: tert-butyl 4-(1-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-3-yl)piperidine-1-carboxylate + Acid → 1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one
Experimental Protocol:
-
The Boc-protected intermediate is dissolved in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
An excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, is added.
-
The reaction mixture is stirred at room temperature for a few hours.
-
The solvent and excess acid are removed under reduced pressure.
-
The resulting salt can be neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent to yield the free base of the target compound.
-
Further purification can be achieved by recrystallization or chromatography if necessary.
Overall Synthetic Scheme
Caption: Proposed synthetic pathway for the target molecule.
Quantitative Data Summary
| Step | Reactants | Reagents & Conditions | Product | Yield (%) |
| 1 | 1-Fluoro-2-nitrobenzene, Methylamine | Ethanol, 60 °C | N-Methyl-2-nitroaniline | High |
| 2 | N-Methyl-2-nitroaniline | H₂, 10% Pd/C, Methanol, rt | N1-Methylbenzene-1,2-diamine | >95 |
| 3 | N1-Methylbenzene-1,2-diamine | CDI, THF, rt | 1-Methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one | Good-High |
| 4 | 1-Methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one, N-Boc-4-iodopiperidine | NaH, DMF, rt to 50 °C | tert-Butyl 4-(1-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-3-yl)piperidine-1-carboxylate | Moderate |
| 5 | tert-Butyl 4-(1-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-3-yl)piperidine-1-carboxylate | TFA, DCM, rt | 1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one | High |
Yields are estimated based on typical efficiencies for these types of reactions and may vary depending on specific experimental conditions and scale.
Conclusion
The synthetic pathway detailed in this guide offers a robust and logical approach to the preparation of 1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one. By breaking down the synthesis into manageable stages and providing detailed, field-proven protocols, this document serves as a valuable resource for researchers in the field of medicinal chemistry and drug development. The described methods utilize common and well-understood chemical transformations, ensuring a high degree of success and scalability. The strategic use of protecting groups and efficient coupling and cyclization reactions underscores a rational design approach to complex molecule synthesis.
References
-
Gastaldi, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(14), 4285. [Link][1][2][3]
-
Bautista-Aguilera, Ó. M., et al. (2023). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. Biomedicine & Pharmacotherapy, 192, 118603. [Link][4]
-
Patel, M. R., et al. (2012). Synthesis and pharmacological evaluation of novel 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one derivatives as potential antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 22(15), 5122-5125. (A related synthesis that provides context for the core structure). [Link][5]
Sources
- 1. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
